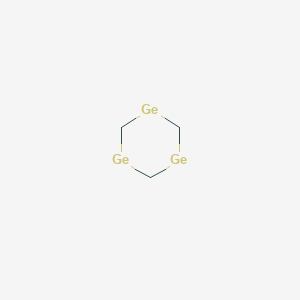
CID 14175728
Description
CID 14175728 is a chemical compound identified in the context of vacuum-distilled fractions of citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B) .
Properties
Molecular Formula |
C3H6Ge3 |
|---|---|
Molecular Weight |
260.0 g/mol |
InChI |
InChI=1S/C3H6Ge3/c1-4-2-6-3-5-1/h1-3H2 |
InChI Key |
UVFVSMLLMZMFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1[Ge]C[Ge]C[Ge]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 14175728 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require the use of industrial reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
CID 14175728 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve optimal results.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 14175728 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may focus on its potential use in drug development and treatment of diseases.
Industry: this compound could be utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 14175728 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Differences :
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |
|---|---|---|---|
| Core Structure | Likely monoterpenoid | Macrocyclic lactone | Methylated macrocyclic lactone |
| Functional Groups | Hydroxyl/Carbonyl (inferred) | Multiple hydroxyls | Methyl, hydroxyl |
| Molecular Weight | Not reported | ~800–900 Da (estimated) | ~814 Da (estimated) |
Table 1: Comparative Physicochemical Properties
| Compound (CID) | Solubility (mg/mL) | Log S (ESOL) | Molecular Weight | Bioavailability Score |
|---|---|---|---|---|
| This compound (inferred) | Moderate (CIEO) | Not reported | ~150–250 Da | Not reported |
| CAS 1761-61-1 (72863) | 0.687 | -2.47 | 201.02 | 0.55 |
| CAS 1046861-20-4 (53216313) | 0.24 | -2.99 | 235.27 | 0.55 |
- Solubility : this compound’s presence in CIEO fractions suggests intermediate hydrophobicity, between the highly soluble CAS 1761-61-1 and the less soluble CAS 1046861-20-4 .
- Synthesis : Unlike CAS 1046861-20-4 (synthesized via palladium-catalyzed cross-coupling ), this compound is isolated from natural sources, complicating large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


